molecular formula C15H22ClNO B14745073 4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol CAS No. 6300-54-5

4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol

Cat. No.: B14745073
CAS No.: 6300-54-5
M. Wt: 267.79 g/mol
InChI Key: AYFXLTNLURZPMK-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a methyl group, and a pyrrolidin-1-ylmethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol typically involves a series of organic reactions. One common method involves the alkylation of 4-chloro-3-methylphenol with 2-bromo-2-methylpropane to introduce the propan-2-yl group. This is followed by the reaction with pyrrolidine to attach the pyrrolidin-1-ylmethyl group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol.

    Substitution: Formation of 4-methoxy-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol.

Scientific Research Applications

4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidin-1-ylmethyl group can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Lacks the propan-2-yl and pyrrolidin-1-ylmethyl groups.

    4-Chloro-3-methyl-6-propan-2-ylphenol: Lacks the pyrrolidin-1-ylmethyl group.

    4-Chloro-3-methyl-2-(pyrrolidin-1-ylmethyl)phenol: Lacks the propan-2-yl group.

Uniqueness

4-Chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidin-1-ylmethyl group enhances its biological activity, while the propan-2-yl group increases its stability and lipophilicity .

Properties

CAS No.

6300-54-5

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

4-chloro-3-methyl-6-propan-2-yl-2-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C15H22ClNO/c1-10(2)12-8-14(16)11(3)13(15(12)18)9-17-6-4-5-7-17/h8,10,18H,4-7,9H2,1-3H3

InChI Key

AYFXLTNLURZPMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1CN2CCCC2)O)C(C)C)Cl

Origin of Product

United States

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